molecular formula C7H4FN3O2 B1447578 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid CAS No. 1427081-62-6

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Cat. No. B1447578
M. Wt: 181.12 g/mol
InChI Key: OXEDXRQTZIOASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a chemical compound with the empirical formula C7H4FN3O2 and a molecular weight of 181.12 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is OC(C1=C(C=C2N=NNC2=C1)F)=O . This indicates that the compound contains a carboxylic acid group attached to a benzotriazole ring, which also has a fluorine atom attached .


Physical And Chemical Properties Analysis

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

1. General Information “5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid” is a chemical compound with the empirical formula C7H4FN3O2 and a molecular weight of 181.12 . It’s a solid compound .

2. Triazoles in General Triazoles, the class of compounds to which “5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid” belongs, are nitrogenous heterocyclic moieties that show versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

3. Pharmacological Potentials Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

4. Semiconductor Applications Some triazole derivatives have been studied for their potential as semiconductors in Organic Field-Effect Transistor (OFET) devices . The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in this application .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, with hazard statements H302 . The precautionary statements are P301 + P312 + P330 .

properties

IUPAC Name

6-fluoro-2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEDXRQTZIOASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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